2-(4-hydroxy-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-isoindole-1,3(2H)-dione (non-preferred name)
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Overview
Description
2-{4-HYDROXY-6,8-DIOXABICYCLO[321]OCTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-HYDROXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps starting from simpler organic molecules. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with various reagents to form the bicyclic acetal intermediate. This intermediate is then subjected to further reactions to introduce the isoindole and hydroxyl functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators in dichloromethane at low temperatures is a common method for the polymerization of bicyclic acetals .
Chemical Reactions Analysis
Types of Reactions
2-{4-HYDROXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the hydroxyl and isoindole positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-{4-HYDROXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-HYDROXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane Derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Isoindole Derivatives: Compounds with the isoindole moiety are often explored for their biological activities and synthetic utility.
Uniqueness
2-{4-HYDROXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the bicyclic acetal and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-5-9(11-6-19-14(10)20-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-4,9-11,14,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVKCJVSZPUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1O)O2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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